(S)-Azelastine Hydrochloride
Overview
Description
(S)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.
Scientific Research Applications
Inhibition of Allergic Responses
(S)-Azelastine Hydrochloride, primarily known for its antihistamine properties, has been shown to effectively inhibit various allergic responses. It acts as an antagonist for histamine H1 receptors and inhibits the production or release of leukotrienes, free radicals, and cytokines, which are critical mediators in allergic reactions. Studies have demonstrated its efficacy in treating allergic rhinitis, showing that it is as effective as other antihistamines like ebastine and loratadine in symptom reduction. Notably, it has also been found to reduce nasal congestion in allergic rhinitis, a feature that distinguishes it from other oral antihistamines (Craig & Golden, 1999).
Anti-Asthmatic Properties
Azelastine has been recognized for its long-acting, antiallergic/antiasthmatic properties. It exhibits a significant capacity to inhibit leukotriene-mediated allergic bronchospasm in guinea pigs, suggesting its potential in managing asthma symptoms. Compared to other antiallergic drugs, azelastine's oral effectiveness and longevity in inhibiting the synthesis and/or release of leukotrienes highlight its importance in asthma treatment (Chand et al., 1986).
Effects on Nasal and Tracheal Smooth Muscle
Studies indicate that azelastine can influence the vasocontractile responses in the vascular structures of human nasal mucosa, offering insights into its effects on decongestion in patients with allergic rhinitis. Its ability to inhibit both electrically and chemically induced nasal mucosal contractions underlines its utility in treating nasal symptoms associated with allergies (Cheng et al., 2019). Additionally, azelastine has been shown to inhibit parasympathetic function in tracheal smooth muscle, potentially reducing asthma attacks in rhinitis patients due to its capacity to reduce methacholine-induced contraction of tracheal smooth muscle (Wang et al., 2010).
Inhibition of Eosinophil Function
Azelastine has demonstrated inhibitory effects on platelet-activating factor-like activity in eosinophils from both asthmatic and non-asthmatic patients. This suggests its role in managing conditions where eosinophil function plays a significant part, such as in certain types of asthma and allergies (Shindo & Fukumura, 1996).
Management of Ocular Allergies
Azelastine has shown effectiveness in the management of ocular allergies. It exhibits multiple pharmacologic actions, including antihistamine effects, mast cell stabilization, and inhibition of proinflammatory mediators, making it a valuable treatment option for ocular signs and symptoms associated with allergies (Bielory et al., 2004).
Treatment of Recurrent Aphthous Ulceration
In a clinical study, oral administration of azelastine to patients with recurrent aphthous ulcers (RAU) showed significant improvement in oral condition. The treatment reduced the frequency and duration of RAU occurrences and oral irritation. This improvement is attributed to azelastine's ability to protect cell membranes and suppress leukocyte function, including reactive oxygen generation (Ueta et al., 1994).
Impact on Collagen Synthesis
Azelastine's influence on collagen synthesis in cultured human skin fibroblasts suggests its potential application in treating fibrotic diseases. It was found to inhibit collagen synthesis without altering cell proliferation during quiescent phases, indicating its role in modulating collagen synthesis at a pretranslational level (Yamada & Tajima, 1996).
Mechanism of Action
Target of Action
(S)-Azelastine Hydrochloride primarily targets histamine H1 receptors, which play a crucial role in mediating allergic reactions. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies .
Mode of Action
This compound acts as an antagonist at histamine H1 receptors. It binds to these receptors and blocks the action of histamine, a substance in the body that causes allergic symptoms. This interaction results in a decrease in symptoms such as sneezing, itching, and nasal congestion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking histamine H1 receptors, this compound inhibits the downstream effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation, which are responsible for the symptoms of an allergic reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Excretion : The metabolites of this compound are excreted primarily in the urine . These properties impact the bioavailability of this compound, ensuring that sufficient amounts reach the target sites to exert its therapeutic effects.
Result of Action
The molecular effect of this compound’s action is the blockade of histamine H1 receptors, preventing histamine from binding and exerting its effects. On a cellular level, this results in a reduction in allergic symptoms, as the cells in the nasal mucosa and other tissues are no longer responding to histamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the drug. Additionally, individual factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s efficacy and potential for side effects .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735375 | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153408-27-6 | |
Record name | Azelastine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZELASTINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGN83XMX5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.